molecular formula C₂₆H₃₂N₈O₄ B593760 Inhibiteur de mTOR, WYE-23 CAS No. 1062169-46-3

Inhibiteur de mTOR, WYE-23

Numéro de catalogue B593760
Numéro CAS: 1062169-46-3
Poids moléculaire: 520.58
Clé InChI: NQNFBVOZVJAWSQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

WYE-23 is an inhibitor of the mammalian target of rapamycin (mTOR) with an IC50 value of 0.45 nM . It is selective for mTOR over PI3Kα .


Molecular Structure Analysis

The molecular formula of WYE-23 is C26H32N8O4 and it has a molecular weight of 520.6 . The formal name of WYE-23 is 4-[6- [4-[ [ (cyclopropylamino)carbonyl]amino]phenyl]-4- (4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylic acid, methyl ester .


Physical And Chemical Properties Analysis

WYE-23 is a cell-permeable pyrazolopyrimidine compound .

Applications De Recherche Scientifique

Surmonter la résistance aux médicaments multiples (MDR)

WYE-354 a été rapporté pour inverser la MDR médiée par ABCB1 . La surexpression du transporteur ABCB1 diminue l'efficacité de WYE-354, et la résistance à WYE-354 peut être inversée par un inhibiteur d'ABCB1 à une concentration pharmacologiquement atteignable .

Inhibition de mTORC1 et mTORC2

WYE-354 est un inhibiteur de la kinase mTOR hautement puissant, compétitif avec l'ATP et spécifique . Il inhibe mTORC1 et mTORC2 dans divers modèles de cancer in vitro et in vivo .

Régulation de l'AKT par mTORC2

WYE-354 cible P-AKT (S473) et la fonction AKT sans réduire de manière significative le niveau d'état stable du biomarqueur d'activité PI3K/PDK1 P-AKT (T308), soulignant une régulation importante et directe de l'AKT par mTORC2 dans les cellules cancéreuses .

Inhibition de la croissance et de la survie des cellules cancéreuses

Comparé au rapalog temsirolimus/CCI-779, WYE-354 provoque une inhibition sensiblement plus forte de la croissance et de la survie des cellules cancéreuses .

Inhibition de la synthèse protéique et de la taille des cellules

WYE-354 inhibe la synthèse protéique et réduit la taille des cellules .

Inhibition du métabolisme bioénergétique

WYE-354 inhibe le métabolisme bioénergétique .

Adaptation à l'hypoxie

WYE-354 inhibe l'adaptation des cellules à l'hypoxie .

Activité antitumorale

L'administration orale de WYE-354 à des souris porteuses de tumeurs a montré une puissante activité antitumorale en monothérapie contre divers types de tumeurs <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.8

Mécanisme D'action

Target of Action

The primary target of WYE-23 is the mammalian target of rapamycin (mTOR), a serine/threonine kinase . mTOR plays a crucial role in a variety of biological activities, including cellular proliferation, survival, metabolism, autophagy, and immunity . WYE-23 is selective for mTOR over PI3Kα .

Mode of Action

WYE-23 is an ATP-competitive inhibitor of mTOR . It interacts with mTOR by competing with ATP molecules for attaching to the mTOR kinase domain . This interaction inhibits the activity of mTOR, thereby affecting the PI3K-Akt-mTOR signaling pathway .

Biochemical Pathways

The PI3K-Akt-mTOR signaling pathway is significantly regulated by WYE-23 . Abnormal activation of this pathway can promote transformation by creating a cellular environment conducive to it . By inhibiting mTOR, WYE-23 can suppress this abnormal activation, thereby affecting downstream effects such as cellular proliferation, survival, and metabolism .

Pharmacokinetics

As an atp-competitive inhibitor, wye-23 likely has good bioavailability due to its ability to compete with atp for binding to the mtor kinase domain .

Result of Action

WYE-23 has been shown to have antitumor activity . It inhibits cell growth in LNCaP cells . The inhibition of mTOR activity by WYE-23 leads to a reduction in cancer cell growth . Furthermore, WYE-23 has been shown to have a potent anti-proliferative activity against a variety of tumor cell lines .

Action Environment

The action, efficacy, and stability of WYE-23 can be influenced by various environmental factors. For instance, genetic mutations and amplifications related to the PI3K-Akt-mTOR signaling pathway can affect the efficacy of WYE-23 . Additionally, lifestyle factors such as smoking, which can enhance DNA damage, may also influence the action of WYE-23 .

Orientations Futures

MTOR inhibitors, including WYE-23, are being investigated for their potential in treating various human cancers, especially those with elevated mTOR signaling due to genetic or metabolic disorders . The development of mTOR inhibitors has undergone several generations, and new types of mTOR inhibitors are being explored .

Analyse Biochimique

Biochemical Properties

The mTOR Inhibitor, WYE-23, interacts with the mammalian target of rapamycin (mTOR), which is the catalytic subunit of two multiprotein complexes, mTOR complex-1 (mTORC1) and mTOR complex-2 (mTORC2) . The mTOR Inhibitor, WYE-23, is an ATP-competitive and highly specific inhibitor targeting mTOR globally .

Cellular Effects

The mTOR Inhibitor, WYE-23, has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting mTORC1 and mTORC2 in diverse cancer models . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mTOR Inhibitor, WYE-23, exerts its effects at the molecular level through binding interactions with mTOR, leading to its inhibition . This results in changes in gene expression and impacts on enzyme activity .

Temporal Effects in Laboratory Settings

Over time, the effects of the mTOR Inhibitor, WYE-23, have been observed to change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the mTOR Inhibitor, WYE-23, vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The mTOR Inhibitor, WYE-23, is involved in metabolic pathways that include interactions with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

The mTOR Inhibitor, WYE-23, is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name

methyl 4-[6-[4-(cyclopropylcarbamoylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N8O4/c1-37-26(36)33-10-8-20(9-11-33)34-24-21(16-27-34)23(32-12-14-38-15-13-32)30-22(31-24)17-2-4-18(5-3-17)28-25(35)29-19-6-7-19/h2-5,16,19-20H,6-15H2,1H3,(H2,28,29,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNFBVOZVJAWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)N2C3=C(C=N2)C(=NC(=N3)C4=CC=C(C=C4)NC(=O)NC5CC5)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
mTOR Inhibitor, WYE-23
Reactant of Route 2
Reactant of Route 2
mTOR Inhibitor, WYE-23
Reactant of Route 3
Reactant of Route 3
mTOR Inhibitor, WYE-23
Reactant of Route 4
Reactant of Route 4
mTOR Inhibitor, WYE-23
Reactant of Route 5
Reactant of Route 5
mTOR Inhibitor, WYE-23
Reactant of Route 6
Reactant of Route 6
mTOR Inhibitor, WYE-23

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.